5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine
CAS No.: 1092336-34-9
Cat. No.: VC5104422
Molecular Formula: C12H15N3O2
Molecular Weight: 233.271
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092336-34-9 |
---|---|
Molecular Formula | C12H15N3O2 |
Molecular Weight | 233.271 |
IUPAC Name | 5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-amine |
Standard InChI | InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-12(13)15-17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Standard InChI Key | LAQWULFNVMCVEP-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C2=NC(=NO2)N |
Introduction
Structural Characteristics and Molecular Architecture
The compound’s structure centers on a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 5-position is substituted with a 4-butoxyphenyl group (), while the 3-position bears an amine group (). This configuration enhances lipophilicity, facilitating membrane permeability and interactions with biological targets .
Molecular Formula and Stereochemical Features
The molecular formula corresponds to a planar oxadiazole ring system conjugated with the aromatic butoxyphenyl group. The SMILES notation encodes its connectivity, emphasizing the ether linkage between the phenyl ring and butoxy chain . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous 1,2,4-oxadiazoles exhibit nearly coplanar arrangements between the heterocycle and substituted aryl groups, optimizing π-π stacking interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 233.27 g/mol | |
SMILES | CCCCOc1ccc(-c2nc(N)no2)cc1 | |
LogP (Predicted) | 3.2 |
Synthetic Routes and Methodological Advances
The synthesis of 5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-amine typically follows a two-step protocol involving (1) preparation of a hydrazide precursor and (2) cyclization to form the oxadiazole ring.
Hydrazide Intermediate Formation
4-Butoxyphenylcarboxylic acid hydrazide is synthesized via hydrazinolysis of the corresponding methyl ester. For example, methyl 4-butoxybenzoate reacts with hydrazine hydrate in ethanol under reflux, yielding the hydrazide with >90% efficiency .
Cyclization to Oxadiazole
The hydrazide undergoes cyclization with cyanogen bromide () in a basic medium (e.g., potassium carbonate in dimethylformamide). This step forms the 1,2,4-oxadiazole ring while introducing the amine group at position 3 . Alternative methods employ trichloroacetonitrile or urea derivatives as cyclizing agents, though yields may vary .
Table 2: Optimization of Cyclization Conditions
Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|
BrCN + KCO | DMF | 80°C | 78 |
ClCCN | THF | 60°C | 65 |
Industrial-scale production may utilize continuous-flow reactors to enhance reaction efficiency and purity .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The compound serves as a scaffold for developing AChE inhibitors for Alzheimer’s disease and antimicrobial agents. Its amine group allows for further derivatization, such as acylation or sulfonation, to enhance potency .
Materials Science
Conjugated oxadiazoles are explored as organic semiconductors due to their electron-deficient rings, which facilitate charge transport. The butoxyphenyl group may improve solubility in organic solvents, aiding thin-film fabrication .
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